Bismuth hydroxide nitrate

Description

Properties

IUPAC Name |

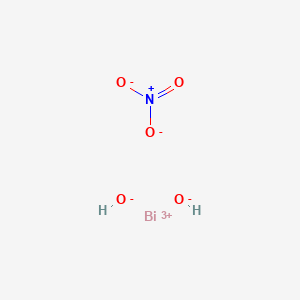

bismuth;dihydroxide;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNDBASMJMGLOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-83-0 | |

| Record name | Bismuth hydroxide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for Bismuth Hydroxide Nitrate

Hydrolytic Precipitation from Bismuth(III) Nitrate (B79036) Solutions

The direct hydrolysis of bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in an aqueous medium is a straightforward method for producing bismuth hydroxide (B78521) nitrate. acs.orgnih.gov When bismuth(III) nitrate is dissolved in water, it undergoes hydrolysis, leading to the formation of various hexanuclear bismuth oxido nitrates. acs.orgnih.gov The specific crystalline phase obtained is highly dependent on the reaction conditions.

One of the common products formed through this method is Bi₆O₅(OH)₃₅·3H₂O. sibran.ru The synthesis can be achieved by adding water or an ammonium (B1175870) carbonate solution to a bismuth-containing nitrate solution at a pH between 0.55 and 1.0 and a temperature of at least 50°C. sibran.ru This process is often part of a broader scheme for producing various medically relevant bismuth compounds. sibran.ru The initial step typically involves dissolving bismuth metal in nitric acid, which can release toxic nitrogen oxides. sibran.ru However, preliminary oxidation of metallic bismuth with atmospheric oxygen can mitigate this issue by reducing nitric acid consumption. sibran.ru

The hydrolysis of Bi(NO₃)₃ can also yield other complex structures. For instance, the hydrolysis in aqueous solution has been shown to produce novel compounds like Bi₆O₄(OH)₄(NO₃)₅(H₂O) and [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O. acs.orgnih.gov The formation of these polynuclear basic bismuth nitrates highlights the complexity of the hydrolysis process and the sensitivity of the final product to the reaction environment. acs.orgnih.gov

Controlled Precipitation with Alkali Solutions (e.g., Sodium Hydroxide)

A more controlled approach to the synthesis of bismuth hydroxide nitrate involves the use of an alkali solution, such as sodium hydroxide (NaOH), to induce precipitation from a bismuth(III) nitrate solution. This method allows for precise control over the pH of the reaction mixture, which is a critical parameter in determining the composition and properties of the final product.

The addition of a sodium hydroxide solution to a bismuth nitrate solution can lead to the formation of Bi₆O₅(OH)₃₅·3H₂O. rsc.org As the pH of the mixture is increased by the addition of aqueous sodium hydroxide, different forms of bismuth oxohydroxonitrate can be precipitated. For example, at a pH range of 3-6 and a temperature of 25-30°C, an X-ray amorphous oxohydroxonitrate, Bi₆O₆(OH)₂₄·2H₂O, can be formed. matec-conferences.org

The process can be initiated by dissolving bismuth(III) nitrate pentahydrate in dilute nitric acid to prevent premature hydrolysis. Subsequently, a solution of sodium hydroxide is added dropwise to raise the pH and trigger the precipitation of this compound. The molar ratio of the reactants and the rate of addition of the alkali solution are crucial factors that influence the particle size and morphology of the product.

| Precursor 1 | Precursor 2 | pH | Temperature (°C) | Resulting Compound |

| Bismuth(III) nitrate solution | Sodium hydroxide solution | 3-6 | 25-30 | Bi₆O₆(OH)₂₄·2H₂O |

| Bismuth(III) nitrate solution | Sodium hydroxide solution | - | - | Bi₆O₅(OH)₃₅·3H₂O |

Homogeneous Hydrolysis Employing Urea (B33335)

Homogeneous hydrolysis using urea offers an alternative and often advantageous method for the synthesis of this compound. In this technique, urea ((NH₂)₂CO) acts as a slow and controlled source of hydroxide ions upon heating. The gradual decomposition of urea in the aqueous solution ensures a uniform and slow increase in pH, which promotes the formation of well-defined and crystalline particles.

This method has been successfully employed to synthesize Bi₆O₅(OH)₃₅·3H₂O. rsc.org Furthermore, by adjusting the reaction conditions, such as the concentration of bismuth(III) nitrate and urea, and the reaction temperature, different phases can be obtained. For instance, Bi₆O₅(OH)₃₅·2H₂O was synthesized at 100°C from an aqueous solution containing 0.74 M bismuth(III) nitrate and 1.50 M urea. rsc.org

Hydrothermal and Solvothermal Synthesis Approaches

Temperature-Controlled Hydrothermal Reactions

Hydrothermal synthesis is a powerful tool for controlling the phase and morphology of bismuth hydroxide (B78521) nitrate (B79036). By carefully controlling the temperature and reaction time, specific crystalline structures can be targeted. This method often leads to products with higher crystallinity compared to those obtained from precipitation at ambient pressure.

For example, the hydrothermal treatment of Bi(NO₃)₃·5H₂O or Bi₆O₅(OH)₃₅·3H₂O at 190°C results in the formation of Bi₆O₆(OH)₃₃·1.5H₂O. rsc.org The elevated temperature and pressure facilitate the dissolution and recrystallization processes, leading to the formation of a thermodynamically stable phase. The morphology of the resulting particles, such as nanorods or platelets, can also be influenced by the hydrothermal conditions.

| Starting Material | Temperature (°C) | Resulting Compound |

| Bi(NO₃)₃·5H₂O | 190 | Bi₆O₆(OH)₃₃·1.5H₂O |

| Bi₆O₅(OH)₃₅·3H₂O | 190 | Bi₆O₆(OH)₃₃·1.5H₂O |

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is a relatively modern and efficient technique that combines the advantages of hydrothermal methods with the rapid and uniform heating provided by microwave irradiation. researchgate.nettuiasi.ro This approach can significantly reduce the reaction time from hours to minutes, while also offering better control over the particle size and morphology of the synthesized materials.

In a typical microwave-assisted hydrothermal synthesis of bismuth hydroxide nitrate, a precursor solution containing bismuth nitrate is placed in a sealed Teflon-lined autoclave and subjected to microwave irradiation. The rapid and homogeneous heating promotes the fast nucleation and growth of crystals. The reaction parameters, including microwave power, temperature, and reaction time, are critical in determining the final product characteristics.

This method has been used to produce anhydrous basic bismuth nitrate, Bi₆(NO₃)₂O₇(OH)₂, by reacting bismuth nitrate with aqueous ammonia (B1221849) under microwave-assisted hydrothermal treatment. researchgate.net The resulting product often consists of irregular platelets with thicknesses ranging from 10 to 30 nm and lateral sizes from 200 nm to 1 μm. researchgate.net The phase composition and morphology of the product are not significantly affected by variations in the treatment time (0.5–4 h) or temperature (150–200°C) within this specific synthesis. researchgate.net

| Precursors | Synthesis Method | Temperature (°C) | Time (h) | Resulting Compound | Morphology |

| Bismuth nitrate, Aqueous ammonia | Microwave-Assisted Hydrothermal | 150-200 | 0.5-4 | Bi₆(NO₃)₂O₇(OH)₂ | Irregular platelets (10-30 nm thick) |

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a promising method for producing basic bismuth nitrates, offering a high degree of control over the material's characteristics. mdpi.comresearchgate.net This technique typically involves the cathodic electrodeposition from an acidic solution of bismuth nitrate, followed by a thermal treatment step to obtain the final product. mdpi.com

The parameters employed during electrodeposition are crucial in determining the properties of the synthesized this compound. Key factors include the current density and the material of the electrodes used in the electrochemical cell. mdpi.com

Current Density: The applied current density directly impacts the surface morphology and chemical composition of the resulting material. mdpi.comresearchgate.net Studies have investigated a range of current densities, often from 50 mA cm⁻² to 200 mA cm⁻², and have shown that variations can lead to different crystal structures and surface features. mdpi.comresearchgate.net For instance, one method for synthesizing basic bismuth nitrate, specifically Bi6O5(OH)35·2H2O, utilized a galvanostatic regime at a current density of 150.0 mA cm⁻² for 5 minutes. gre.ac.uk Another study found that while lower current densities (50 and 100 mA cm⁻²) produced materials with certain characteristics, a higher density of 200 mA cm⁻² resulted in a different morphology. researchgate.net The general observation is that as current density increases, the surface of the resulting crystals can become less regular. researchgate.net

Electrode Material: The choice of cathode and anode materials is another important consideration. A common setup involves a two-electrode cell with a titanium sheet as the working electrode (cathode) and a stainless-steel sheet as the counter electrode (anode). mdpi.comgre.ac.uk Research indicates that the cathode material, whether titanium or stainless steel, does not significantly affect the sorption activity of the final product, suggesting a degree of flexibility in this aspect of the synthesis design. mdpi.com The electrodes are typically cleaned and polished before the electrodeposition process to ensure a clean surface for deposition. gre.ac.uk

Below is an interactive table summarizing the influence of key electrodeposition parameters on the synthesis of this compound.

| Parameter | Value(s) | Observation/Influence | Source(s) |

| Current Density | 50 mA cm⁻² | Affects surface morphology and chemical composition. | mdpi.comresearchgate.net |

| 100 mA cm⁻² | Influences crystal structure and surface features. | mdpi.comresearchgate.net | |

| 150 mA cm⁻² | Used in galvanostatic electrodeposition for Bi6O5(OH)35·2H2O. | gre.ac.uk | |

| 200 mA cm⁻² | Higher densities can lead to less regular crystal shapes. | mdpi.comresearchgate.net | |

| Cathode Material | Titanium (Ti) | Commonly used as the working electrode. | mdpi.comgre.ac.uk |

| Stainless Steel | Does not significantly affect the sorption activity of the final product compared to titanium. | mdpi.com | |

| Anode Material | Stainless Steel | Commonly used as the counter electrode. | mdpi.comgre.ac.uk |

Following electrodeposition, a thermal treatment step is typically required to obtain the final, stable form of this compound. researchgate.netgre.ac.uk The deposited material is first dried, often at room temperature, and then subjected to calcination in an air environment. gre.ac.uk

The temperature of this thermal treatment has a significant effect on the crystal structure and chemical composition of the material. mdpi.com A common procedure involves heating the deposit at 200 °C for 90 minutes to yield pure Bi6O5(OH)35·2H2O. researchgate.netgre.ac.uk Studies have explored a range of temperatures to understand their impact. For example, deposits have been treated at 200 °C, 350 °C, and 500 °C. mdpi.com The results demonstrate that the temperature is a critical parameter, influencing the final phase and properties of the basic bismuth nitrate. mdpi.comresearchgate.net

| Treatment Step | Temperature | Duration | Effect | Source(s) |

| Drying | Room Temperature | 120 minutes | Prepares the deposited material for thermal treatment. | gre.ac.uk |

| Thermal Treatment | 200 °C | 90 minutes | Yields pure Bi6O5(OH)35·2H2O. | researchgate.netgre.ac.uk |

| 350 °C | 90 minutes | Affects the final crystal structure and chemical composition. | mdpi.com | |

| 500 °C | 90 minutes | Influences the final phase and properties of the material. | mdpi.com |

Nanoscale Synthesis Strategies

The synthesis of this compound at the nanoscale has been a focus of research due to the unique properties exhibited by nanomaterials. theiet.org Strategies have been developed to control the size and shape of the particles, which are crucial for their application.

The reverse microemulsion method is an effective technique for preparing nano-sized this compound particles. researchgate.net This method involves creating a thermodynamically stable dispersion of water-in-oil, where the aqueous phase is confined within surfactant-stabilized nanodroplets. These nanodroplets act as microreactors for the synthesis of nanoparticles.

A typical system for synthesizing nano-sized bismuth oxide nitrate hydroxide hydrate, (Bi6O4(OH)4)(NO3)6(H2O)4, uses cyclohexane (B81311) as the oil phase, Triton X-100 as the surfactant, and n-hexanol as a co-surfactant. researchgate.net The morphology of the resulting nanoparticles, such as nanorods and hexagonal nanoplates, can be controlled by adjusting the molar ratio of water to surfactant (w). theiet.org For example, at low 'w' values, nanorods are predominantly formed, while higher 'w' values lead to the formation of hexagonal nanoplates and eventually irregular nanosheets. theiet.org

Surfactants and polymers play a vital role in controlling the morphology (shape and size) of this compound during synthesis. These agents can act as dispersants, capping agents, or stabilizers, influencing the nucleation and growth of the crystals. pdx.edugoogle.comnih.gov

Polyethylene Glycol (PEG): PEG has been utilized as a dispersant in the preparation of bismuth hydroxide. google.com It can also function as a solvent and a particle stabilizer in the synthesis of bismuth-containing nanoparticles. pdx.edu The presence of PEG can promote the preferential growth of certain crystal facets, leading to specific morphologies like nanosheets. researchgate.net

Polyvinylpyrrolidone (PVP): PVP is considered an effective capping agent for metal oxide nanostructures. nih.gov Its functional groups can interact with the surface of the growing particles, preventing agglomeration and controlling their final size and shape. nih.govresearchgate.net

Sodium Lauryl Sulphate: While not explicitly detailed for this compound, related compounds like sodium dodecylbenzenesulfonate have been used as dispersants in the synthesis of bismuth hydroxide, indicating the potential role of anionic surfactants in controlling particle characteristics. google.com

Precursor Chemistry and Stoichiometric Control

The selection of precursors and the precise control of their stoichiometry are fundamental to the successful synthesis of specific this compound compounds. The most common precursor for bismuth is bismuth (III) nitrate pentahydrate (Bi(NO3)3·5H2O). gre.ac.uksibran.ruatlantis-press.com

This precursor is typically dissolved in nitric acid (HNO3) to prevent hydrolysis and create a stable stock solution. gre.ac.ukgoogle.com The concentration of both the bismuth nitrate and the nitric acid are critical parameters. For instance, in electrochemical synthesis, a solution of 0.1 mol dm⁻³ Bi(NO3)3 in 1.0 mol dm⁻³ HNO3 is often used. mdpi.comgre.ac.uk

The final product is highly dependent on the reaction conditions, particularly the pH, which can be adjusted by adding a base such as ammonia or sodium hydroxide. researchgate.netrsc.org The hydrolysis of Bi(NO3)3 in aqueous solution can lead to the formation of various hexanuclear bismuth oxido nitrate clusters, such as Bi6O4(OH)4(NO3)5(H2O) and [Bi6O4(OH)4(NO3)6(H2O)2]·H2O. acs.org By carefully controlling the molar ratios of the reactants and the pH of the solution, it is possible to selectively synthesize different basic bismuth nitrate phases, including Bi6O5(OH)35·3H2O and Bi6O6(OH)24·2H2O. rsc.orgmatec-conferences.org

Bismuth(III) Nitrate Pentahydrate as a Primary Precursor

Bismuth(III) nitrate pentahydrate, Bi(NO₃)₃·5H₂O, is the most common and effective precursor for the synthesis of this compound and other bismuth compounds. samaterials.comchemimpex.com Its use is well-established in various synthetic procedures, ranging from simple hydrolysis to more complex methods involving structure-directing agents. sibran.ruresearchgate.netsibran.ru The pentahydrate form is a white, crystalline solid that serves as a readily available source of Bi³⁺ ions in an aqueous solution. samaterials.com

The synthesis process typically begins with the dissolution of bismuth(III) nitrate pentahydrate in an acidic medium, followed by controlled hydrolysis. researchgate.netsibran.ru Hydrolysis can be induced by adding water or an alkaline solution, which raises the pH and causes the precipitation of various forms of bismuth oxynitrates. wikipedia.orgwikipedia.org The reaction is essentially a conversion of the fully hydrated bismuth cations into polynuclear bismuth-oxo clusters that form the solid lattice of this compound. rsc.org The specific crystalline phase and composition, such as Bi₆O₅(OH)₃₅·3H₂O or Bi₆O₄(OH)₄₆·H₂O, depend on factors like temperature and pH during precipitation. sibran.rursc.orgnih.gov

For example, a common industrial method involves the hydrolytic processing of nitric acid solutions containing bismuth, which are prepared by dissolving either metallic bismuth or bismuth oxide in nitric acid to form the bismuth nitrate precursor in situ. sibran.rumatec-conferences.org The subsequent hydrolysis step is carefully controlled to purify the bismuth from other metals and to precipitate the desired basic bismuth nitrate product. sibran.rusibran.ru

Table 1: Bismuth Precursors and Resulting Compounds This table is interactive and can be sorted by clicking on the headers.

| Precursor | Synthesis Method | Resulting Bismuth Compound | Reference |

|---|---|---|---|

| Bismuth(III) Nitrate Pentahydrate | Hydrolysis with NaOH or Urea (B33335) | Bi₆O₅(OH)₃₅·3H₂O | rsc.org |

| Bismuth(III) Nitrate Pentahydrate | Hydrothermal Synthesis | Bi₆O₆(OH)₃₃·1.5H₂O | rsc.org |

| Bismuth(III) Nitrate Pentahydrate | Hydrolytic Precipitation | Bismuth Oxohydroxonitrate | sibran.ru |

Role of Nitric Acid in Precursor Solubility

Nitric acid (HNO₃) plays a crucial role in the synthesis of this compound, primarily by ensuring the complete dissolution of the bismuth(III) nitrate pentahydrate precursor and preventing its premature hydrolysis. wikipedia.orgmatec-conferences.org Bismuth salts are highly susceptible to hydrolysis in aqueous solutions, even those that are slightly acidic. When the pH increases above 0, bismuth nitrate readily hydrolyzes to form a range of insoluble oxynitrates. wikipedia.orgchemkits.eu

To create a stable, homogeneous starting solution, nitric acid is added to suppress this hydrolysis by maintaining a low pH. google.com The excess H⁺ ions shift the equilibrium away from the formation of bismuth-oxo species (Bi-O-Bi) and keep the bismuth in its soluble Bi³⁺ form. The concentration of nitric acid must be carefully controlled; insufficient acid leads to the precipitation of basic bismuth nitrate, while excessively high concentrations can lead to the crystallization of bismuth nitrate pentahydrate itself from the solution. matec-conferences.org

Industrial processes often start by dissolving metallic bismuth in concentrated nitric acid. matec-conferences.org This reaction not only produces the bismuth nitrate precursor but also establishes the acidic environment necessary to maintain its solubility before the controlled hydrolysis step is initiated. matec-conferences.orggoogle.com The free acidity of the resulting solution is a critical parameter that is monitored to ensure the reaction proceeds as desired. google.com

Table 2: Effect of Nitric Acid Concentration on Bismuth Solubility This table is interactive and can be sorted by clicking on the headers.

| System | Nitric Acid (HNO₃) Concentration | Observation | Reference |

|---|---|---|---|

| Bi(NO₃)₃·5H₂O in Water | Low (pH > 0) | Readily hydrolyzes to form insoluble oxynitrates. | wikipedia.org |

| Metallic Bismuth Dissolution | Concentrated (e.g., ~14 M) | Dissolves bismuth metal to form a stable Bi(NO₃)₃ solution. | matec-conferences.org |

| Bi₂O₃ Dissolution | Concentrated (12-15 M) | Forms concentrated bismuth nitrate solutions (~620 g/L Bi). | matec-conferences.org |

| Bi(NO₃)₃ Solution | Insufficient Acid | Hydrolysis occurs, leading to precipitation of basic bismuth nitrate. | matec-conferences.org |

Influence of Chelating Agents and Complexing Ligands (e.g., Polyethylene Glycol, Citric Acid)

Chelating agents and complexing ligands are often introduced into the synthesis of this compound and related compounds to control the size, morphology, and phase of the final product. researchgate.net These agents can coordinate with Bi³⁺ ions in the solution, modifying the hydrolysis and precipitation kinetics. rasayanjournal.co.in

Citric Acid (C₆H₈O₇) , a tribasic hydroxy acid, is a well-known chelating agent that forms stable complexes with bismuth ions. sibran.ru When citric acid is added to a bismuth nitrate solution, it competes with nitrate and hydroxide ions to coordinate with bismuth. sibran.ruresearchgate.net This chelation can prevent the rapid, uncontrolled precipitation of large particles. By controlling parameters such as the molar ratio of citric acid to bismuth, pH, and temperature, it is possible to direct the synthesis toward specific products, including bismuth citrate (B86180) (BiC₆H₅O₇). sibran.rusibran.ru In some syntheses, citric acid is used not just as a chelator but as a reactant to completely convert basic bismuth nitrate into bismuth citrate through an exchange reaction. matec-conferences.org

Polyethylene Glycol (PEG) is a polymer that can act as a dispersant, stabilizer, or capping agent in nanoparticle synthesis. researchgate.netgoogle.com In the synthesis of bismuth compounds from bismuth nitrate precursors, PEG can prevent the agglomeration of newly formed nuclei. rasayanjournal.co.in It achieves this by adsorbing onto the surface of the growing particles, providing steric hindrance that slows down particle growth and prevents individual particles from fusing together. researchgate.netpdx.edu This results in smaller, more uniform particles. The presence of PEG and its molecular weight can significantly influence the morphology of the final product, for instance, by promoting the formation of nanosheets instead of nanospheroids. researchgate.net

Table 3: Research Findings on the Influence of Chelating Agents This table is interactive and can be sorted by clicking on the headers.

| Agent | Precursor System | Role of Agent | Observed Effect | Reference |

|---|---|---|---|---|

| Citric Acid | Bismuth Nitrate Solution | Chelating agent and reactant | Forms bismuth citrate; controls precipitation by complexing with Bi³⁺ ions. | sibran.rusibran.ru |

| Polyethylene Glycol (PEG) | Bismuth Nitrate Solution | Dispersant, capping agent | Prevents agglomeration; leads to smaller, more uniform particles; can alter morphology. | researchgate.netrasayanjournal.co.in |

Chemical Reactivity and Transformation Mechanisms of Bismuth Hydroxide Nitrate

Hydrolytic Stability and pH-Dependent Transformations

The stability of bismuth hydroxide (B78521) nitrate (B79036) in aqueous environments is highly dependent on the pH of the solution. The compound undergoes significant structural and compositional changes as the concentration of hydrogen ions varies. Bismuth(III) itself hydrolyzes readily, even at very low pH values, initiating a cascade of reactions that form various polycationic species. wikipedia.orgnih.gov

In strongly acidic conditions, typically below pH 1.0, the hydrolysis of bismuth nitrate pentahydrate leads to the formation of Bi₆O₄(OH)₄₆·4H₂O as the initial solid product. wikipedia.org As the pH increases, further hydrolysis occurs. For instance, adjusting the pH of a bismuth-containing nitric solution to 1 can yield Bi₆O₅(OH)₃₅·3H₂O. matec-conferences.org In the pH range of 1.2 to 1.8, the compound Bi₆O₅(OH)₃₅·3H₂O is predominantly formed. wikipedia.org A further increase in pH to the 3-6 range results in the formation of an X-ray amorphous oxohydroxonitrate, identified as Bi₆O₆(OH)₂₄·2H₂O. matec-conferences.org This demonstrates a progressive deprotonation and condensation of the bismuth aquo-hydroxy complexes with increasing alkalinity. In biological systems, such as the gastrointestinal tract, bismuth subnitrate undergoes partial hydrolysis to yield protective compounds like bismuth oxychloride and bismuth oxide. patsnap.com

| pH Range | Predominant Bismuth Species Formed | Reference |

|---|---|---|

| < 1.0 | Bi₆O₄(OH)₄₆·4H₂O | wikipedia.org |

| ~ 1.0 | Bi₆O₅(OH)₃₅·3H₂O | matec-conferences.org |

| 1.2 - 1.8 | Bi₆O₅(OH)₃₅·3H₂O | wikipedia.org |

| 3 - 6 | Bi₆O₆(OH)₂₄·2H₂O (Amorphous) | matec-conferences.org |

Thermal Decomposition Pathways and Product Formation (e.g., Bismuth Oxides)

Thermal treatment of bismuth hydroxide nitrate induces a series of decomposition reactions, ultimately leading to the formation of bismuth(III) oxide (Bi₂O₃). The specific pathway and intermediate products depend on the exact composition of the starting basic bismuth nitrate. The decomposition generally begins at temperatures around 260°C. nih.gov

Studies on various forms of basic bismuth nitrate, such as Bi₆O₄(OH)₄₆·H₂O and Bi₆O₅(OH)₃₅·3H₂O, show that they follow distinct decomposition paths but all yield α-Bi₂O₃ as the final product. rsc.orgresearchgate.net The process involves the sequential loss of water molecules, followed by the release of nitrogen oxides as the nitrate groups decompose at higher temperatures. nih.gov One of the final oxynitrate products formed during thermal dehydration is believed to be Bi₅O₇NO₃ before the complete conversion to the oxide. wikipedia.org The ultimate product of the thermal decomposition of bismuth oxynitrates is the monoclinic α-phase of bismuth(III) oxide. wikipedia.orgrsc.orgresearchgate.net

| Temperature | Event/Product | Reference |

|---|---|---|

| ~260 °C | Onset of decomposition | nih.gov |

| Intermediate Stages | Loss of H₂O, formation of intermediate oxynitrates (e.g., Bi₅O₇NO₃) | wikipedia.orgrsc.orgresearchgate.net |

| High Temperature (Red Heat) | Formation of Bi₂O₃ and nitrogen oxides | nih.gov |

| Final Product | α-Bi₂O₃ (monoclinic) | rsc.orgresearchgate.net |

Anion Exchange Reactions (e.g., with Carbonate Ions)

The structure of this compound features interlayer nitrate anions that serve to balance the positive charge of the [Bi₆Oₓ(OH)ᵧ]ⁿ⁺ clusters. These nitrate ions are not rigidly fixed and can be replaced by other anions present in the surrounding solution. This anion exchange capability is a key aspect of its chemical reactivity. rsc.org

A notable example is the reaction with carbonate ions. When exposed to a carbonate-rich environment, this compound readily exchanges its nitrate ions for carbonate ions (CO₃²⁻). rsc.org This process leads to a rapid structural transformation into bismutite, a bismuth oxycarbonate with the general formula Bi₂O₂(CO₃). rsc.org This transformation can be achieved by reacting solid bismuth oxohydroxynitrate with an aqueous solution of a carbonate salt, such as ammonium (B1175870) carbonate. sibran.ru This reactivity is leveraged for environmental remediation, where the exchange sites can trap anionic contaminants like chromate (B82759) (CrO₄²⁻) and iodate (B108269) (IO₃⁻). rsc.org

Reactions with Organic Acids and Ligands (e.g., Gallic Acid, Tartaric Acid, Citric Acid)

This compound reacts with various organic acids and ligands, leading to the substitution of its nitrate and hydroxide groups and the formation of bismuth-organic compounds. These reactions are driven by the formation of stable complexes between the bismuth cation and the oxygen-donating functional groups of the organic molecules.

Gallic Acid : The reaction between this compound and gallic acid results in the formation of bismuth (III) oxogallate. sibran.ru The process can be controlled to achieve a complete substitution of the nitrate ions by gallate ions, particularly in the presence of nitric acid at temperatures between 20-70°C. sibran.rusibran.ru

Tartaric Acid : Basic bismuth nitrates, specifically Bi₆O₄(OH)₄₆·H₂O and Bi₆O₅(OH)₃₅·3H₂O, react with DL-tartaric acid solutions to yield bismuth(III) tartrate. urfu.ruurfu.ru A molar ratio of approximately 1.1 (tartrate ions to bismuth) at around 70°C facilitates the formation of a compound with the composition BiC₄H₃O₆. urfu.ruurfu.ru

Citric Acid : this compound serves as a precursor for the synthesis of bismuth citrate (B86180). The reaction typically involves dissolving bismuth nitrate in nitric acid, mixing it with citric acid in a 1:1 molar ratio, and heating the solution. researchgate.net This forms a bismuth citrate complex which, upon further heating, can be decomposed to produce nanocrystalline bismuth oxide. researchgate.net Another method involves first preparing bismuth hydroxide from bismuth nitrate, which is then converted to bismuth citrate through a reaction with citric acid. google.com

| Organic Acid | Reaction Product | Key Conditions | Reference |

|---|---|---|---|

| Gallic Acid | Bismuth (III) Oxogallate | Nitric acid solution, 20-70 °C | sibran.rusibran.ru |

| Tartaric Acid | Bismuth (III) Tartrate (BiC₄H₃O₆) | Molar ratio (tartrate:Bi) ~1.1, 70 °C | urfu.ruurfu.ru |

| Citric Acid | Bismuth Citrate | 1:1 molar ratio, heating | researchgate.netgoogle.com |

Electrochemical Reactivity and Charge Transfer Mechanisms

The electrochemical properties of this compound are primarily studied in the context of photocatalysis and electrodeposition. As a semiconductor, basic bismuth nitrate can absorb light to generate electron-hole pairs, enabling it to degrade organic pollutants. researchgate.net However, its efficiency is often limited by a wide band gap and the rapid recombination of these photogenerated charge carriers. researchgate.net To improve performance, it can be combined with other semiconductors to form heterojunctions. In such composites, a Z-scheme charge transfer mechanism can be established, which promotes the separation of electrons and holes, enhances redox capabilities, and increases photocatalytic activity. researchgate.net

This compound can also be synthesized via electrochemical methods. Electrodeposition from an acidic solution of bismuth nitrate onto a cathode, followed by thermal treatment, can produce various forms of basic bismuth nitrates. mdpi.com The morphology, crystal structure, and chemical composition of the final product are influenced by electrochemical parameters such as the current density and the subsequent thermal treatment temperature. mdpi.com Furthermore, bismuth itself can serve as a cathode material for the electrochemical reduction of nitrate, a process that occurs through both direct electrochemical and autocatalytic pathways. researchgate.net

Research Applications in Advanced Materials and Environmental Systems

Precursor Role in Bismuth Oxide Synthesis

Bismuth hydroxide (B78521) nitrate (B79036) is a pivotal starting material in the synthesis of a range of bismuth-based compounds, including various polymorphs of bismuth oxide, bismuth oxyhalides, chalcogenides, and complex heterostructures. Its thermal decomposition and reactivity are harnessed to produce materials with tailored properties for diverse applications.

Bismuth hydroxide nitrate is a common precursor for the synthesis of different crystalline forms (polymorphs) of bismuth oxide, most notably the monoclinic α-phase and the tetragonal β-phase. The desired polymorph is typically obtained by controlling the conditions of thermal decomposition (calcination) of the this compound precursor.

The transformation of basic bismuth nitrate precursors, which are chemically similar to this compound, into α-Bi2O3 and β-Bi2O3 is well-documented. For instance, α-Bi2O3 microparticles can be prepared by annealing basic bismuth nitrate precursors at 600 °C. Similarly, amorphous bismuth-based precursors derived from the chemical precipitation of bismuth nitrate can be converted into the stabilized β-Bi2O3 phase through annealing at temperatures between 350 and 450 °C. The specific precursor, such as (BiO)4CO3(OH)2, can direct the formation of the β-phase, while other precursors might lead to the thermodynamically stable α-Bi2O3.

A facile solution crystallization route using bismuth nitrate pentahydrate (Bi(NO3)3·5H2O), a closely related salt, can also yield various bismuth compounds. The addition of ammonia-water (NH3·H2O) as a base can lead to the formation of amorphous nanoparticles which, upon calcination at temperatures of 300, 350, or 400 °C for 2 hours, convert into highly crystalline β-Bi2O3 nanoparticles. Conversely, using a strong base like sodium hydroxide (NaOH) in an aqueous solution typically induces the formation of α-Bi2O3.

This compound's utility extends to the synthesis of bismuth oxyhalides (BiOX, where X = Cl, Br, I) and bismuth chalcogenides (Bi2S3, Bi2Se3, Bi2Te3). These materials are of significant interest for their applications in photocatalysis and electronics.

For the preparation of bismuth oxyhalides, bismuth nitrate-based precursors are frequently used in hydro/solvothermal methods. In a typical synthesis, a bismuth nitrate solution is reacted with a halide source (e.g., KCl, NaBr, KI) in a suitable solvent under elevated temperature and pressure. While direct use of this compound is not as commonly cited, its in-situ formation from bismuth nitrate under hydrolysis conditions is a key step in many of these syntheses.

The synthesis of bismuth chalcogenides also often employs bismuth nitrate as the bismuth source. For instance, Bi2S3 nanorods have been successfully prepared from a solution of bismuth nitrate and a sulfur source like thiourea (B124793) via microwave irradiation. Similarly, Bi2Se3 nanostructures can be synthesized via solvothermal methods using bismuth nitrate pentahydrate and a selenium source. While the direct use of this compound as the starting precursor for chalcogenides is less documented, its chemical similarity to the initial hydrolysis products of bismuth nitrate in these aqueous or solvothermal systems suggests its potential as a viable alternative precursor.

This compound can also be a precursor for more complex structures, such as bismuth oxide heterostructures. These materials, which consist of interfaces between different bismuth oxide-based phases, can exhibit enhanced properties compared to their single-component counterparts.

An example of such a heterostructure is the Bi2O3/Bi5O7NO3 system. Research has shown that the controlled calcination of precursors derived from bismuth nitrate can lead to the formation of Bi5O7NO3 nanoplates. Depending on the thermal treatment, it is possible to form heterojunctions between β-Bi2O3 and Bi5O7NO3, which have been found to play a role in enhancing visible-light-driven photocatalytic activity. The synthesis often involves the initial formation of an amorphous bismuth-based precursor from bismuth nitrate, which is then thermally treated to induce crystallization and the formation of the desired heterostructure.

Adsorption and Separation Technologies

This compound, often referred to as hydrous bismuth oxide (HBO) in this context, has demonstrated significant potential as an adsorbent for the removal of certain anions from aqueous solutions. This application is particularly relevant for water treatment and environmental remediation.

Hydrous bismuth oxide has been identified as a promising adsorbent for the removal of nitrate anions (NO3-) from contaminated water. researchgate.net Studies have shown that HBO exhibits excellent and promising adsorptive properties for nitrate sorption. researchgate.net The effectiveness of nitrate removal can be significant, with one study reporting an 81.6% nitrate sorption potential with an influent concentration of 62 mg NO3–/L. researchgate.net The development of an inorganic and sustainable sorptive media for nitrate abatement from drinking water is a key objective of this research. researchgate.net

To enhance the nitrate sorption capacity of hydrous bismuth oxide, researchers have investigated the incorporation of various cationic ligands into the HBO matrix. researchgate.net The introduction of these cations can modify the surface properties and structural characteristics of the adsorbent, thereby influencing its performance.

Studies have shown that the presence of certain cations can significantly improve the nitrate sorption potential of HBO. researchgate.net Specifically, the incorporation of iron (Fe) and copper (Cu) into the HBO matrix has been found to enhance its nitrate sorption capabilities. researchgate.net In contrast, the addition of magnesium (Mg) and calcium (Ca) did not show any improvement in nitrate sorption. researchgate.net It is inferred that Ca, Mg, and Fe may play a role in the formation of polymeric structures within the adsorbent. researchgate.net

The following interactive data table summarizes the observed effects of different cationic ligands on the nitrate sorption potential of hydrous bismuth oxide.

| Cationic Ligand | Effect on Nitrate Sorption Potential |

| Iron (Fe) | Significant Improvement |

| Copper (Cu) | Significant Improvement |

| Magnesium (Mg) | No Improvement |

| Calcium (Ca) | No Improvement |

These findings highlight the potential for tailoring the properties of this compound-based adsorbents for enhanced performance in environmental applications by the selective incorporation of cationic ligands.

Development of Hybrid Sorbent Materials for Anion Removal

This compound is a key component in the development of advanced hybrid sorbent materials designed for the efficient removal of harmful anions from aqueous solutions. These materials leverage the compound's inherent affinity for anions like phosphate (B84403) and arsenate, which are significant environmental pollutants.

Researchers have successfully synthesized novel basic bismuth nitrates, such as Bi₆O₅(OH)₃₅·3H₂O, which have demonstrated exceptional adsorption capacities for anions. For instance, this particular compound has shown a remarkable ability to adsorb methyl orange, with a maximum adsorption capacity reaching up to 730 mg g⁻¹. This high capacity is attributed to its highly positively charged surface, which readily attracts and binds with anionic pollutants. The efficiency of these bismuth-based sorbents is often linked to their high surface area and specific morphology, which can be controlled during the synthesis process.

Photocatalytic Applications

The photocatalytic properties of this compound and its derivatives have garnered significant attention for their potential in environmental remediation and sustainable energy production. These materials can harness light energy to drive chemical reactions that break down pollutants or convert carbon dioxide into valuable fuels.

Degradation of Organic Pollutants (e.g., Dye Molecules)

Bismuth-based compounds, including this compound, have proven to be effective photocatalysts for the degradation of persistent organic pollutants, such as textile dyes. researchgate.netgncl.cn For example, a novel basic bismuth nitrate, Bi₆O₆(OH)₂₄·2H₂O, has exhibited superior photocatalytic activity in the degradation of Rhodamine B (RhB), a common industrial dye. researchgate.net Under UV light irradiation, nanoparticles of this compound achieved 100% degradation of RhB within just four minutes, a performance significantly better than that of the commercial photocatalyst TiO₂ (P25). researchgate.net This high efficiency is largely attributed to the material's high surface area, which provides more active sites for the photocatalytic reaction to occur. researchgate.net The mechanism involves the generation of highly reactive species that break down the complex dye molecules into simpler, less harmful substances. youtube.comyoutube.com

The photocatalytic performance of various bismuth-based materials in the degradation of Rhodamine B is summarized in the table below.

| Photocatalyst | Degradation Efficiency (%) | Time (min) | Light Source |

| Bi₆O₆(OH)₂₄·2H₂O | 100% | 4 | UV Light |

| Bi₂O₃ Microrods (pH 3.0) | 97.2% | 120 | Visible Light |

| Bi₂S₃/Bi₄O₇ | 96.3% (after 4 cycles) | Not Specified | Visible Light |

This table presents data from different studies and is for comparative purposes only.

Photocatalytic Conversion of Carbon Dioxide

The conversion of carbon dioxide (CO₂) into solar fuels is a critical area of research for addressing both climate change and energy demands. Bismuth-based materials are emerging as promising photocatalysts for this process due to their unique electronic structures and ability to absorb visible light. bohrium.comrsc.orgresearchgate.net Various bismuth compounds, such as bismuth oxyhalides, Bi₂MO₆ (M=Mo, W), and BiVO₄, have been investigated for their ability to reduce CO₂ into valuable products like methane (B114726) (CH₄) and carbon monoxide (CO). bohrium.commdpi.comresearchgate.net

Strategies to enhance the photocatalytic efficiency of these materials include creating oxygen vacancies, controlling crystal facets, and forming heterojunctions with other materials. researchgate.net These modifications can improve charge separation and increase the number of active sites for CO₂ adsorption and conversion. researchgate.netmdpi.com For instance, creating 2D/2D heterojunctions, such as ultrathin MXene/Bi₂WO₆ nanosheets, has been shown to improve photocatalytic CO₂ reduction. mdpi.com Research is ongoing to further optimize these materials for selective and efficient conversion of CO₂ into usable fuels. researchgate.netnih.gov

Electrocatalytic and Sensor Development

The electrochemical properties of this compound and related compounds are being harnessed for the development of advanced sensors and electrocatalysts. These applications benefit from the material's ability to facilitate electron transfer and its high surface area when synthesized as nanostructures.

Construction of Electrochemical Sensors (e.g., Nitrite (B80452) Detection)

Bismuth-based nanomaterials are increasingly used to modify electrodes for the sensitive and selective detection of various analytes, including nitrite. nih.govingentaconnect.com The modification of screen-printed carbon electrodes with bismuth nanocomposites, such as HO-BiONO₃ and Bi₅O₇NO₃, has been shown to enhance sensor performance. mdpi.comkuleuven.beepfl.ch These modified electrodes exhibit improved sensitivity and kinetics for the detection of substances like paracetamol. mdpi.comkuleuven.be

For nitrite detection, various nanomaterials have been employed to functionalize electrodes, leading to sensors with high sensitivity and accuracy. nih.gov While direct research on this compound for nitrite sensing is emerging, the proven success of other bismuth compounds in electrochemical sensors suggests its strong potential in this area. imeko.inforesearchgate.net The development of these sensors is crucial for environmental monitoring and food safety, as nitrites can have adverse effects on human health and ecosystems. nih.govresearchgate.net

Enhancement of Electrocatalytic Performance through Nanostructuring

Nanostructuring plays a crucial role in enhancing the electrocatalytic performance of bismuth-based materials. mdpi.com By controlling the size and morphology of the catalyst at the nanoscale, it is possible to increase the number of active sites and improve the efficiency of electrocatalytic reactions, such as the reduction of carbon dioxide. nih.gov

Bismuth-based nanomaterials, including nanoparticles and nanosheets, have shown excellent activity and high selectivity for the electrocatalytic conversion of CO₂ to formate. jlu.edu.cnglobethesis.com The size of bismuth nanoparticles has been found to influence their catalytic activity, with smaller nanoparticles exhibiting higher efficiency. nih.gov For instance, Bi-TiO₂ electrocatalysts with Bi nanoparticles of 2.83 nm have demonstrated a Faradaic efficiency of over 90% for CO₂ reduction. nih.gov The synthesis of ultrathin bismuth nanosheets has also been explored to create effective electrocatalysts with high current density and long-term stability. oaepublish.com The enhanced performance of these nanostructured materials is attributed to an increased electrocatalytic surface area and favorable electronic properties that promote the desired chemical transformations. mdpi.com

Ceramic and Enamel Glaze Formulations

This compound, often referred to in ceramic applications as bismuth subnitrate or bismuth nitrate, serves as a crucial component in the formulation of modern ceramic and enamel glazes. smalted.comceramic.school Its primary role is as a powerful, low-melting flux, which facilitates the melting of glazes at lower temperatures. glazy.orgdigitalfire.combisbalceram.com This characteristic is particularly valuable in creating specialized finishes and in efforts to develop more environmentally friendly ceramic processes. ecers2023.org

Historically, lead oxide was a common flux in glazes, but due to its toxicity, safer alternatives have been sought. ecers2023.org Bismuth compounds have emerged as a leading non-toxic substitute for lead, offering similar physicochemical properties without the associated health risks. smalted.comecers2023.org Research has focused on the total replacement of lead oxide (PbO) with bismuth oxide (Bi2O3), derived from bismuth nitrate, to formulate "greener" glazes that maintain high aesthetic and functional qualities such as brightness, hardness, and chemical stability. ecers2023.org

The inclusion of this compound in glaze recipes significantly impacts the final appearance of the ceramic piece. It is used to create opaque glazes with soft white and pale yellow hues. smalted.com Furthermore, it can impart an iridescent, mother-of-pearl, or pearly luster to glaze surfaces, especially when fired in a reduction atmosphere. glazy.orgdigitalfire.com The compound also influences the behavior of other components in the glaze; for instance, it helps dissolve even highly refractory materials and can produce unique color reactions, such as creating unusual orange shades with chromium oxide. glazy.org

| Property | Description | Research Finding |

| Fluxing Action | Acts as a very strong flux, enabling glass and glaze melts at temperatures lower than other common fluxes, including lead. digitalfire.com It helps the glaze melt effectively, with research showing 0.08 moles of bismuth oxide can replace 0.17 moles of boron oxide. glazy.org | |

| Lead Replacement | Serves as a non-toxic alternative to lead oxide (PbO), possessing similar physical-chemical properties. smalted.comecers2023.org This allows for the development of "greener" enamel and glaze compositions. ecers2023.org | |

| Aesthetic Effects | Creates opaque, pale yellow, and soft white glazes. smalted.com It can also produce iridescent or pearly luster finishes, particularly in reduction firings. glazy.orgdigitalfire.com | |

| Color Interaction | Tends to give glazes a yellow-brown tint and makes other colors appear warmer. glazy.org It can also be used to generate unique shades, such as orange when combined with chromium oxide. glazy.org | |

| Opacifying Properties | Valued for its ability to make glazes opaque, contributing to smooth and elegant textures ideal for tableware and artistic ceramics. smalted.com |

Development of Hybrid Materials for Advanced Functionalities

This compound is a key precursor in the synthesis of advanced hybrid materials, where its chemical properties are leveraged to create composites with novel functionalities for environmental and technological applications. Nitrates are considered excellent precursors for producing high-purity compounds and nanoscale materials due to their solubility and decomposition characteristics. chemicalbook.comamericanelements.com

One significant area of research is in photocatalysis. Basic bismuth nitrates have been synthesized to create materials with superior photodegradation activity against organic pollutants like rhodamine B. researchgate.net These materials can be integrated with other semiconductors to form compact heterojunctions, enhancing their photocatalytic efficiency under visible light. researchgate.net For example, novel basic bismuth nitrates have demonstrated the ability to completely degrade rhodamine B within minutes of UV light irradiation. researchgate.net

Bismuth nitrate also plays a role in the creation of magnetoelectric materials. In the solution chemistry route for preparing bismuth ferrite (B1171679) (BiFeO3) nanopowders, bismuth nitrate is a starting material. taylorandfrancis.com Bismuth ferrite is a multiferroic material that exhibits both ferroelectric and antiferromagnetic properties, making it a candidate for applications in advanced data storage and sensor devices. taylorandfrancis.com

Furthermore, bismuth nitrate is utilized in synthesizing innovative composite materials, such as bismuth nanoparticles embedded within metal-organic frameworks (MOFs). In a "ship-in-a-bottle" strategy, a bismuth precursor is introduced into a thiol-rich zirconium-based MOF. rsc.org The resulting hybrid material (BiNP@Zr-DMBD-1) showcases enhanced electrocatalytic performance for CO2 reduction and efficient photocatalytic activity under visible light, demonstrating how combining bismuth with MOFs can lead to advanced functionalities. rsc.org

| Hybrid Material System | Precursor Role of this compound | Advanced Functionality | Research Finding |

| Photocatalytic Semiconductors | Used to synthesize novel basic bismuth nitrates (e.g., BiON-4N). researchgate.net | Degradation of organic pollutants (e.g., rhodamine B, methylene (B1212753) blue). researchgate.net | BiON-4N nanoparticles showed 100% degradation efficiency for rhodamine B within 4 minutes under UV irradiation. researchgate.net |

| Magnetoelectric Nanoparticles | Serves as the bismuth source in the solution-based synthesis of bismuth ferrite (BiFeO3). taylorandfrancis.com | Exhibits both ferroelectric and antiferromagnetic properties. taylorandfrancis.com | This synthesis route allows for the creation of phase-pure BiFeO3, a material with potential in magnetic and ferroelectric devices. taylorandfrancis.com |

| Nanoparticle-MOF Composites | Acts as the precursor for synthesizing ultrasmall bismuth nanoparticles (Bi-NPs) within a metal-organic framework (MOF). rsc.org | Enhanced electrocatalysis (CO2 reduction) and photocatalysis. rsc.org | The BiNP@Zr-DMBD-1 composite exhibited over 88% Faradaic efficiency for CO2 electroreduction to formate. rsc.org |

Computational and Theoretical Studies of Bismuth Hydroxide Nitrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on the exact stoichiometry of bismuth hydroxide (B78521) nitrate (B79036) are not extensively detailed in the provided literature, principles from DFT calculations on related bismuth compounds, such as bismuth subcarbonate (Bi₂O₂CO₃) and other bismuth nanostructures, offer valuable insights.

DFT calculations are instrumental in determining fundamental electronic properties like band structure and density of states (DOS). For instance, in a related compound, bismuth subcarbonate, DFT calculations have shown it to be a semiconductor with an indirect band gap of approximately 0.8 eV. researchgate.net The conduction band minimum (CBM) is typically located at the center of the Brillouin zone (BZ), while the valence band maximum (VBM) is found between symmetry points, which is characteristic of an indirect band gap material. researchgate.net Such calculations also reveal the nature of chemical bonding; for example, the strong covalent bond between carbon and oxygen atoms in the carbonate group has been demonstrated through electronic charge density distribution analysis. researchgate.net

DFT is recognized as a ground state theory capable of predicting material structures from first principles. aps.org However, while it accurately reproduces the charge density, the electronic states themselves are an approximation of the many-body problem, solved via an exchange-correlation functional. aps.org For more precise band gap and electronic state calculations, more advanced methods like the G₀W₀ approximation are sometimes employed to build upon DFT results. aps.org

The general approach for such calculations involves:

Geometry Optimization : The atomic positions of the compound's unit cell are optimized to find the most stable, lowest-energy configuration.

Electronic Structure Calculation : A single-point energy calculation is performed on the optimized geometry using a specific functional, such as the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, to solve the Kohn-Sham equations self-consistently. youtube.com

Band Structure and DOS Calculation : The electronic band structure and density of states are then calculated along high-symmetry paths in the Brillouin zone to characterize the material's electronic properties. youtube.com

These theoretical approaches are crucial for predicting whether bismuth hydroxide nitrate and its variants would behave as insulators, semiconductors, or metals, and for understanding the orbital contributions to their electronic bands.

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the structural dynamics, stability, and interactions of compounds like this compound in various environments.

In aqueous solutions, Ab Initio Molecular Dynamics (AIMD) simulations, which are based on DFT, can be used to study the hydration structure of bismuth ions (Bi³⁺). These simulations help in understanding the coordination of water molecules around the bismuth ion and how this influences the local structure. osti.gov AIMD simulations have revealed that the Bi³⁺ aqua ion can have a highly asymmetric first solvent shell due to the stabilization of a lone-pair electronic state involving mixed 6s and 6p orbitals. osti.gov This detailed understanding of ion hydration is fundamental to predicting the behavior of this compound in aqueous environments.

The general workflow for MD simulations includes:

Defining an initial configuration of the atoms.

Assigning initial velocities to the atoms.

Calculating the forces on each atom based on an interaction potential (force field) or quantum mechanical calculations (in AIMD).

Solving Newton's equations of motion to update the positions and velocities of the atoms over a small time step.

Repeating the process for a large number of steps to simulate the system's evolution over time.

By analyzing the trajectories of the atoms, researchers can extract information about structural parameters, diffusion coefficients, and the dynamics of processes like dissolution and precipitation.

Reaction Mechanism Modeling and Kinetic Parameter Determination

Theoretical modeling is employed to elucidate the reaction mechanisms involved in the formation or catalytic activity of this compound. By understanding the step-by-step process of a chemical reaction, researchers can optimize synthesis conditions and predict the material's behavior.

For instance, the hydrolysis of bismuth nitrate is a common method for synthesizing basic bismuth nitrates. mdpi.com The process involves the formation of complex polycations, such as [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺, through the intramolecular polycondensation of [Bi₆(OH)₁₂]⁶⁺ cations. mdpi.com Computational models can help to understand the stability of these intermediates and the energy barriers associated with their formation and interconversion.

Bismuth subnitrate has also been studied as a catalyst, for example, in the hydration of alkynes. u-szeged.hu Reaction mechanism modeling in such cases suggests that the reaction proceeds through an intermediate formed by the hydroalkoxylation of the alkyne, which is then hydrolyzed to the final product. u-szeged.hu Theoretical calculations can map out the potential energy surface of such reactions, identifying transition states and intermediates, thereby providing a detailed mechanistic picture.

Kinetic parameters, such as rate constants and activation energies, can be determined by fitting experimental data to theoretical kinetic models. The combination of experimental kinetic data with computational modeling allows for a more robust understanding of the reaction dynamics.

Adsorption Mechanism Modeling (e.g., Kinetic and Equilibrium Models)

This compound and related materials are investigated for their potential as adsorbents for removing contaminants from water. Modeling the adsorption process is crucial for understanding the underlying mechanism and for designing efficient remediation technologies. This is typically achieved through kinetic and equilibrium models.

Kinetic Models: These models describe the rate of adsorbate uptake and provide insights into the rate-controlling steps of the adsorption process. Commonly used models include the pseudo-first-order and pseudo-second-order models.

Pseudo-first-order model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites.

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ikm.org.my

For the removal of nitrate by hydrous bismuth oxides, the sorption kinetic data were found to be consistent with a pseudo-first-order kinetic model. In contrast, for the adsorption of CO₂ onto bismuth(III) oxide impregnated on activated carbon, the data showed the best fit with the pseudo-second-order kinetic model, indicating that chemisorption was the dominant process. ikm.org.my

Equilibrium Models (Isotherms): Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and its concentration in the solution at equilibrium. Different isotherm models correspond to different assumptions about the adsorbent surface and the nature of the adsorption.

Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Freundlich Model: This model is an empirical equation that describes adsorption on heterogeneous surfaces.

In studies of contaminant removal by bismuth oxyhydroxide nitrate, the adsorption isotherms were well-fitted by the Freundlich model, which suggests adsorption onto a surface with dissimilar binding sites. For nitrate removal by hydrous bismuth oxide, the equilibrium data also agreed well with the Freundlich model.

The table below summarizes the application of these models to related bismuth compounds.

| Adsorbent/Adsorbate System | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |

| Hydrous Bismuth Oxide / Nitrate | Pseudo-first-order | Freundlich | |

| Bismuth Oxyhydroxide Nitrate / Various Contaminants | - | Freundlich | |

| Basic Bismuth Nitrates / Reactive Blue 19 Dye | Pseudo-first and Pseudo-second order | Langmuir, Sips, Brouers-Sotolongo | mdpi.comresearchgate.net |

| Bismuth(III) Oxide on Activated Carbon / CO₂ | Pseudo-second-order | - | ikm.org.my |

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational and theoretical studies is the validation of theoretical predictions against experimental results. This correlation ensures the accuracy and reliability of the computational models and provides a deeper understanding of the material's properties.

In the study of bismuth-based materials, DFT calculations of optical properties can be compared with experimental UV-vis spectroscopy results. For example, in lanthanum-substituted bismuth ferrites, DFT calculations of the optical absorption onsets were in good agreement with the experimentally determined energy band gaps. whiterose.ac.uk

Similarly, theoretical results from geometry optimizations using DFT can be compared with experimental data from X-ray diffraction (XRD). For Bi(III) dithiocarbamate complexes, various DFT methods were evaluated for their ability to reproduce crystallographic structures, with the M06-L functional showing good accuracy. nih.gov

The table below provides examples of how theoretical predictions are correlated with experimental observations for bismuth-containing compounds.

| Theoretical Method | Prediction | Experimental Observation | Correlation | Reference |

| Density Functional Theory (DFT) | Optical absorption onset / Band gap | UV-vis Spectroscopy | Good agreement between calculated and measured band gaps. | whiterose.ac.uk |

| Density Functional Theory (DFT) | Molecular geometry | X-ray Crystallography | Comparison of calculated bond lengths and angles with crystallographic data to validate the computational method. | nih.gov |

| Adsorption Isotherm Models (e.g., Freundlich) | Adsorption mechanism on a heterogeneous surface | Batch adsorption experiments and solid-phase characterization (XRD, XAS) | The model fit supports experimental findings of structural rearrangement and multiple binding sites. | |

| Ab Initio Molecular Dynamics (AIMD) | Radial distribution functions of Bi-O distances | Extended X-ray Absorption Fine Structure (EXAFS) | Comparison of simulated and experimental spectra to validate the structural model of the hydrated ion. | osti.gov |

This iterative process of theoretical prediction and experimental validation is fundamental to advancing the scientific understanding of complex materials like this compound.

Environmental Research and Ecotoxicological Assessment

Mobility and Fate in Aquatic and Terrestrial Ecosystems

Bismuth hydroxide (B78521) nitrate's environmental behavior is influenced by its chemical form and interactions with environmental components. In aquatic systems, bismuth is predominantly found as hydroxides, such as Bi(OH)₂⁺ and Bi(OH)₃⁰ mst.dk. It exhibits a high affinity for particulate matter, leading to its association with suspended particles and a prolonged retention time within the aquatic environment mst.dk. This suggests that in aquatic ecosystems, the compound is not likely to remain dissolved in the water column but will instead bind to sediment and organic particles.

In terrestrial environments, the mobility of bismuth can be variable. While historically considered relatively immobile, studies on legacy mine waste indicate that bismuth can be mobilized from primary minerals like bismuthinite (Bi₂S₃) through oxidation mdpi.com. Once mobilized, its fate is largely controlled by soil composition. It is hypothesized that bismuth adsorbs to iron (Fe) (hydr)oxides, which act as a chemical barrier, limiting its leaching into groundwater mdpi.com. However, the presence of dissolved organic matter (DOC) can enhance its mobility by forming complexes with bismuth, facilitating its transport in groundwater and surface water mdpi.com. The interaction with clay particles also plays a role; positively charged bismuth subnitrate particles can bind with negatively charged colloidal bentonite, a process of heterocoagulation that flocculates the bismuth suspension nih.gov. Furthermore, bismuth complexes with nonionic surfactants, which are common in wastewater, can increase its solubility and subsequent uptake by plants researchgate.net.

Phytotoxicity Studies on Plant Germination and Growth

The effect of bismuth hydroxide nitrate (B79036) on plants is dose-dependent and varies significantly with the plant species, soil type, and specific endpoint being measured (e.g., germination, root elongation, biomass) e3s-conferences.orgresearchgate.netscitechnol.com.

Research indicates that root growth is consistently a more sensitive indicator of bismuth toxicity than seed germination or shoot growth researchgate.netscitechnol.comcnr.it. In many cases, seed germination is not significantly affected, even at concentrations where root inhibition is severe researchgate.netscitechnol.com.

In studies using radish (Raphanus sativus L.), low concentrations of bismuth nitrate (1.5-3 mg/kg) were found to have a stimulating effect on root growth in ordinary chernozem soil e3s-conferences.org. However, at higher concentrations, toxic effects become apparent. For instance, applying bismuth nitrate at doses of 30-300 mg/kg to ordinary chernozem inhibited radish root length by 16-23% compared to the control e3s-conferences.org. The toxicity was more pronounced in other soil types, with a 300 mg/kg dose causing a 43% reduction in radish root length in sierosands e3s-conferences.orge3s-conferences.org.

Experiments on perennial ryegrass (Lolium perenne) further illustrate these relationships. In natural sandy soil, bismuth nitrate significantly reduced root mass at concentrations of 4.8 mg/kg and higher, while root elongation was significantly reduced at 48.5 mg/kg researchgate.netscitechnol.com. In contrast, in standardized OECD artificial soil, a significant reduction in root mass was only observed at a much higher concentration of 485 mg/kg, with no significant effect on germination or shoot mass at or below this level researchgate.netscitechnol.com. This highlights the critical role of soil properties in mediating bismuth bioavailability and toxicity scitechnol.com.

Similarly, studies on garden cress (Lepidium sativum L.) grown in soil treated with bismuth nitrate showed a toxic effect on shoot growth and a reduction in chlorophyll and carotenoid content at concentrations of 30, 121, and 485 mg/kg frontiersin.org.

| Plant Species | Soil Type | Concentration (mg/kg) | Observed Effect | Source |

|---|---|---|---|---|

| Radish (Raphanus sativus) | Ordinary Chernozem | 1.5 - 3 | Stimulated root growth | e3s-conferences.org |

| Radish (Raphanus sativus) | Ordinary Chernozem | 30 - 300 | 16-23% reduction in root length | e3s-conferences.org |

| Radish (Raphanus sativus) | Sierosands | 300 | 43% reduction in root length | e3s-conferences.orge3s-conferences.org |

| Perennial Ryegrass (Lolium perenne) | Natural Sandy Soil | ≥ 4.8 | Significant reduction in root mass | researchgate.netscitechnol.com |

| Perennial Ryegrass (Lolium perenne) | OECD Artificial Soil | 485 | Significant reduction in root mass | researchgate.netscitechnol.com |

| Garden Cress (Lepidium sativum) | Peat Substrate | 30 - 485 | Reduced shoot growth and pigment content | frontiersin.org |

The chemical form of bismuth significantly influences its toxicity to plants e3s-conferences.org. Studies comparing bismuth nitrate with other bismuth compounds, such as bismuth carbonate and bismuth oxide, have been conducted on various soil types using radish root length as the primary indicator of phytotoxicity e3s-conferences.orge3s-conferences.org.

The general order of toxicity for bismuth compounds in soil, based on the reduction of radish root length, is: Bismuth carbonate ≥ Bismuth nitrate > Bismuth oxide e3s-conferences.orge3s-conferences.org. Bismuth oxide, being less soluble, generally exhibits lower toxic effects e3s-conferences.org. In contrast, bismuth nitrate and bismuth carbonate show higher toxicity. For example, in brown forest soil, a 30 mg/kg dose of bismuth nitrate reduced root length by 18%, while the same dose of bismuth carbonate caused a 29% reduction e3s-conferences.org. At a high concentration of 300 mg/kg, bismuth nitrate and bismuth carbonate caused a 43% reduction in root length on sierosands, while bismuth carbonate led to a 44% reduction on brown forest soil e3s-conferences.orge3s-conferences.org.

Similarly, research on perennial ryegrass found that bismuth nitrate was more toxic than bismuth citrate (B86180) in both filter paper and soil tests, an effect attributed in part to the higher water solubility and thus greater bioavailability of the nitrate form scitechnol.comresearchgate.net.

| Soil Type | Compound | Concentration (mg/kg) | % Root Length Reduction | Source |

|---|---|---|---|---|

| Ordinary Chernozem | Bismuth Nitrate | 30-300 | 16-23% | e3s-conferences.org |

| Ordinary Chernozem | Bismuth Carbonate | 30-300 | 18-31% | e3s-conferences.org |

| Brown Forest Soil | Bismuth Nitrate | 30 | 18% | e3s-conferences.org |

| Brown Forest Soil | Bismuth Carbonate | 30 | 29% | e3s-conferences.org |

| Sierosands | Bismuth Nitrate | 300 | 43% | e3s-conferences.orge3s-conferences.org |

| Sierosands | Bismuth Carbonate | 300 | 43% | e3s-conferences.orge3s-conferences.org |

Genotoxicological Investigations in Aquatic Organisms

Information regarding the specific genotoxicity of bismuth hydroxide nitrate in aquatic organisms is limited in the available literature. However, broader ecotoxicological assessments classify the compound as hazardous to aquatic life. Safety data sheets for formulations containing this compound oxide state that it is "Toxic to aquatic life with long lasting effects" msd.com.

Acute toxicity studies have been performed on some aquatic invertebrates. For the annelid worm Tubifex tubifex, bismuth nitrate has a high acute toxicity, with a determined EC50 (the concentration effective in 50% of the test population) of 0.66 mg/L in a four-day test mst.dk. This result suggests the compound should be classified as very toxic to aquatic organisms mst.dk.

In contrast, a comprehensive study on the acute toxicity of 50 different metals to the crustacean Daphnia magna provided a different outcome for bismuth nih.govresearchgate.net. In these tests, which used bismuth nitrate pentahydrate, an EC50 value was not obtained nih.govresearchgate.net. This was because bismuth did not demonstrate acute toxicity to Daphnia magna up to the highest concentration tested, which was limited by its aqueous solubility nih.gov. While these studies focus on acute toxicity rather than genotoxicity, they provide context on the compound's effects on key aquatic indicator species. It has been noted that like other heavy metals, bismuth can induce an oxidative stress state in plant cells, and genotoxic effects have been reported in Bi-treated plants nih.gov.

Bioaccumulation Studies in Environmental Matrices

This compound can be taken up by organisms and accumulate in tissues, although the extent of this bioaccumulation varies by species and environmental conditions.

In plants, bismuth accumulation is predominantly found in the roots e3s-conferences.orgscitechnol.com. Studies on Arabidopsis thaliana showed that the amount of bismuth accumulated in the roots was seven-fold higher than in the shoots scitechnol.com. This suggests a mechanism that limits the transport of bismuth from the roots to the aerial parts of the plant scitechnol.com. Research on garden cress (Lepidium sativum L.) exposed to bismuth nitrate in soil also revealed a dose-dependent accumulation of bismuth in both roots and shoots, with the concentration in the roots being more than 10 times higher than in the shoots frontiersin.org. This restricted translocation from roots to shoots may be a defense mechanism to protect vital photosynthetic tissues from bismuth toxicity frontiersin.org.

In the aquatic environment, bismuth also demonstrates the potential for bioaccumulation. It can be methylated in the environment, and in this form, it has high lipophilicity, which can lead to its accumulation in the lipid-rich tissues of organisms mst.dk. Studies on coastal macroalgae exposed to bismuth showed that both the internalization and total accumulation of the metal were proportional to its concentration in the water nih.gov. The total accumulation varied by species, with accumulation factors (the ratio of the concentration in the organism to the concentration in the water) of approximately 4200 L/kg for Fucus vesiculosus, 1700 L/kg for Chondrus crispus, and 600 L/kg for Ulva lactuca nih.gov. The highest level of internalization (around 33% of the total accumulated bismuth) was observed in C. crispus, which was also the only species of the three to show a phytotoxic response nih.gov.

Impact on Soil Ecosystem Functionality

Studies simulating bismuth contamination in different Southern Russian soils (Haplic Chernozem Calcic, Haplic Arenosols Eutric, and Haplic Cambisols Eutric) found a general decline in biological properties tci-thaijo.org. The most severe toxic effects on soil biological indicators were observed 30 days after contamination tci-thaijo.org. However, some recovery of biological properties was noted after 90 days, particularly in Haplic Chernozem Calcic, which demonstrated the highest resilience to bismuth contamination among the soils tested tci-thaijo.org.

Emerging Research Directions and Future Outlook

Development of Novel Synthesis Strategies for Tailored Nanostructures

The functionality of bismuth hydroxide (B78521) nitrate (B79036) is intrinsically linked to its structural and morphological characteristics at the nanoscale. Consequently, a significant area of emerging research is the development of advanced synthesis methods to produce tailored nanostructures with controlled size, shape, and dimensionality.

Conventional synthesis of bismuth compounds often involves precipitation and hydrolysis, but modern techniques are being explored to achieve greater control over the final product. nih.gov Methods such as hydrothermal and solvothermal synthesis are being investigated to produce bismuth-based nanoplates and other specific morphologies. rsc.orgacs.org These methods involve reacting precursors in a closed system under controlled temperature and pressure, which can influence the crystal growth and final structure. For instance, the duration of the solvothermal reaction has been shown to control the crystallinity and crystallite size of bismuth tungstate (B81510) nanoplates, a principle that can be applied to the synthesis of bismuth hydroxide nitrate nanostructures. rsc.org

Microwave-assisted synthesis is another promising route, offering rapid and uniform heating that can lead to the formation of well-defined nanostructures in significantly shorter reaction times compared to conventional methods. researchgate.netresearchgate.net This technique has been successfully used to synthesize various bismuth-containing nanomaterials, and its application to this compound could enable the production of nanoparticles with specific surface properties. researchgate.netresearchgate.net

Furthermore, sonochemical methods , which utilize the physical and chemical effects of acoustic cavitation, are being explored for the synthesis of bismuth-based nanoparticles. nih.gov This technique can promote the formation of unique nanostructures and enhance the material's properties. The use of surfactants and capping agents in these synthesis methods is also a key area of research, as they can direct the growth of nanoparticles to achieve desired morphologies, such as nanoplates, nanorods, or hierarchical structures. chemmethod.com The development of template-free synthesis methods is also a goal, as it simplifies the process and avoids potential contamination from template materials. rsc.org

The ability to control the nanostructure of this compound is crucial for optimizing its performance in various applications. The following table summarizes some of the novel synthesis strategies being explored.

| Synthesis Method | Key Parameters | Potential Nanostructures |

| Hydrothermal/Solvothermal | Temperature, Pressure, Reaction Time, Solvent, Surfactants | Nanoplates, Nanosheets, Microspheres |